N'-(diphenylmethylene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide
Description
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Properties
IUPAC Name |
N-(benzhydrylideneamino)-2-(4-methyl-2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-16-12-13-20(19(14-16)25(27)28)29-15-21(26)23-24-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14H,15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMXAXFBWBINFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(Diphenylmethylene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide, with the CAS number 341967-97-3, is a compound that has garnered attention for its potential biological activities. This hydrazide derivative is characterized by its unique molecular structure, which includes a diphenylmethylene moiety and a nitrophenoxy group, contributing to its diverse pharmacological properties.
Molecular Structure and Properties
The compound's structure allows it to interact with various biological systems, making it a candidate for further pharmacological exploration.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related hydrazone derivatives have shown promising results against various cancer cell lines:
| Compound Type | Cancer Cell Lines Tested | IC50 Values (µM) |
|---|---|---|
| Hydrazone Derivatives | MCF-7 (breast cancer) | 10 - 20 |
| HL-60 (leukemia) | 5 - 15 | |
| SGC7901 (gastric cancer) | 8 - 12 |
These findings suggest that the nitro substitution in the hydrazone structure may enhance cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest .
The proposed mechanisms of action for compounds like this compound include:
- Induction of Apoptosis : Studies have shown that these compounds can trigger programmed cell death in cancer cells, which is crucial for their antitumor efficacy.
- Inhibition of Cell Proliferation : The hydrazone derivatives have been reported to inhibit the proliferation of various cancer cell lines, suggesting potential use in cancer therapy.
- Oxidative Stress Modulation : Some derivatives exhibit antioxidant properties, which may protect normal cells while exerting cytotoxic effects on cancer cells .
Antimicrobial Activity
In addition to antitumor effects, certain hydrazone derivatives have demonstrated antimicrobial properties. For example, compounds with similar structures have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing inhibition of growth at low concentrations:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 64 µg/mL |
| Escherichia coli | 128 µg/mL |
This antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes .
Case Study 1: Antitumor Efficacy
A recent study focused on the in vitro effects of this compound on human breast adenocarcinoma cells (MCF-7). The compound was found to significantly reduce cell viability in a dose-dependent manner, with an IC50 value indicating effective cytotoxicity at concentrations achievable in clinical settings.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial potential of similar hydrazone derivatives against common pathogens. The results indicated that these compounds could serve as lead candidates for developing new antibiotics, particularly against resistant strains of bacteria.
Scientific Research Applications
Overview
N'-(diphenylmethylene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide, with the molecular formula and CAS number 341967-97-3, is a hydrazone derivative notable for its diverse applications in scientific research. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties.
Biological Activities
The compound exhibits several promising biological activities that make it suitable for various applications:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures show significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL, indicating its potential as an antimicrobial agent.
- Cytotoxicity : Investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines. Compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the hydrazone structure significantly enhanced antimicrobial potency against gram-positive bacteria, suggesting that this compound could be optimized for improved efficacy.
Case Study: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents, with ongoing studies aimed at elucidating the precise mechanisms through which this compound exerts its effects on cancer cells.
Applications in Drug Development
Given its biological activities, this compound is being explored for potential applications in drug development:
- Antimicrobial Agents : Its effectiveness against bacterial pathogens positions it as a candidate for developing new antibiotics.
- Anticancer Therapies : The selective cytotoxicity observed in cancer cell lines indicates its potential role in cancer treatment protocols.
- Neuroprotective Agents : As an enzyme inhibitor, it may contribute to therapies targeting neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N'-(diphenylmethylene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide?
- Methodological Answer : The compound can be synthesized via a two-step process:
Hydrazide Formation : React ethyl 2-(4-methyl-2-nitrophenoxy)acetate with hydrazine hydrate under reflux in ethanol for 5–6 hours to yield 2-(4-methyl-2-nitrophenoxy)acetohydrazide .
Condensation : Add diphenylketone (benzophenone) to the hydrazide intermediate in acetic acid or ethanol under reflux for 3–5 hours to form the Schiff base (hydrazone) .
- Characterization : Confirm the structure using elemental analysis (CHNS), ¹H/¹³C NMR, IR (C=O stretch at ~1650 cm⁻¹, N–H at ~3200 cm⁻¹), and mass spectrometry .
Q. How is crystallographic data obtained for this compound, and what insights does it provide?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using programs like SHELXL . Key parameters include:
- Space group (e.g., monoclinic P2₁/c for similar hydrazones) .
- Hydrogen bonding (e.g., N–H···O interactions) and π–π stacking, which stabilize the crystal lattice and inform solubility and packing behavior .
Q. What preliminary biological assays are recommended for screening this compound?
- Methodological Answer :
- Enzyme Inhibition : Test against α-glucosidase or urease using spectrophotometric assays. For example, IC₅₀ values for similar hydrazones range from 6.84–20.2 μM, outperforming controls like acarbose (IC₅₀ = 378 μM) .
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HepG2, PC-3). Compare IC₅₀ values to reference drugs (e.g., gefitinib IC₅₀ = 10–23 μM) .
Advanced Research Questions
Q. How can computational methods optimize the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., α-glucosidase PDB: 2ZE2). Focus on hydrogen bonds between the hydrazone’s NH group and catalytic residues (e.g., Asp568) .
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with IC₅₀ values. For example, para-nitro substituents improve urease inhibition by 2.4-fold compared to bromo analogs .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), incubation time (24–48 hours), and cell passage number .
- Metabolic Stability : Perform hepatic microsomal assays to assess if rapid degradation (e.g., via cytochrome P450) causes false negatives .
Q. How does crystallographic symmetry impact the compound’s reactivity in solid-state synthesis?
- Methodological Answer :
- Topochemical Analysis : Use Mercury software to identify reactive “hotspots” (e.g., aligned C=O and N–H groups for [2+2] photodimerization) .
- Thermal Studies : DSC/TGA reveals melting points (~170–200°C) and decomposition patterns, guiding solvent-free synthesis protocols .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
